molecular formula C11H10F2N2O B2627302 1-(2,2-Difluoroethoxy)-4-methylphthalazine CAS No. 2198012-32-5

1-(2,2-Difluoroethoxy)-4-methylphthalazine

Cat. No. B2627302
CAS RN: 2198012-32-5
M. Wt: 224.211
InChI Key: YPZBZMZJNKAIIU-UHFFFAOYSA-N
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Description

“1-(2,2-Difluoroethoxy)-4-methylphthalazine” is a complex organic compound. It contains a phthalazine ring, which is a heterocyclic compound . The “2,2-Difluoroethoxy” group is a type of ether with fluorine atoms . The presence of fluorine can significantly affect the properties of the compound, as fluorine is highly electronegative.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phthalazine ring, for example, is a two-ring structure with four nitrogen atoms . The “2,2-Difluoroethoxy” group would add polarity to the molecule due to the electronegativity of the fluorine atoms .


Chemical Reactions Analysis

The reactivity of this compound would depend on various factors, including its molecular structure and the specific conditions under which it’s used. For instance, the presence of the phthalazine ring might make it susceptible to reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could affect its polarity, boiling point, and other properties .

Scientific Research Applications

Synthesis and Characterization of Phthalazine Derivatives

Phthalazine derivatives, including those similar to 1-(2,2-Difluoroethoxy)-4-methylphthalazine, have been studied for various synthetic and chemical properties. For instance, Badr et al. (1984) explored the substitution and ring closure reactions of phthalazine derivatives, highlighting their potential in creating novel compounds with potentially unique properties (Badr, El-Sherief, El-Naggar, & Mahgoub, 1984). This research provides foundational knowledge for understanding the chemical behavior and synthetic pathways of phthalazine compounds.

Photochemical Behavior Studies

The photochemical behavior of phthalazine compounds, akin to 1-(2,2-Difluoroethoxy)-4-methylphthalazine, has been investigated, offering insights into their potential applications in photochemistry. Wake et al. (1974) studied the photochemical reactions of phthalazine in acidified alcohols, yielding derivatives through electron-transfer processes (Wake, Takayama, Otsuji, & Imoto, 1974). Such studies underscore the relevance of phthalazine derivatives in the development of photochemical applications.

Agricultural Applications

Li et al. (2006) designed and synthesized novel phthalazin-1(2H)-one derivatives as acetohydroxyacid synthase inhibitors, showcasing their potential as herbicides (Li, Luo, Xi, Niu, He, & Yang, 2006). This research highlights the versatility of phthalazine derivatives in agricultural chemistry, specifically in developing new herbicidal lead structures.

Material Science and Engineering

In material science, Wang et al. (2014) explored the synthesis and properties of energetic multi-component molecular solids involving phthalazine derivatives, focusing on their hydrogen bond and intermolecular interactions (Wang, Hu, Wang, Liu, & Huang, 2014). This study illustrates the potential of phthalazine derivatives in developing materials with unique structural and interaction properties.

Anticancer and Antifungal Research

Research into the biological activities of phthalazine derivatives has shown promising results in medical applications. Li et al. (2006) synthesized novel 1,4-disubstituted phthalazines with significant in vitro anticancer activities against different cancer cell lines (Li, Zhao, Yuan, Xu, & Gong, 2006). Additionally, Derita et al. (2013) synthesized and tested phthalazinone derivatives for their antifungal activity, identifying compounds with remarkable antifungal properties (Derita, del Olmo, Barboza, García-Cadenas, López-Pérez, Andujar, Enriz, Zacchino, & San Feliciano, 2013). These studies suggest the potential of phthalazine derivatives in developing new therapeutic agents.

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and the conditions under which it’s used. Proper handling and storage would be crucial to ensure safety .

properties

IUPAC Name

1-(2,2-difluoroethoxy)-4-methylphthalazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O/c1-7-8-4-2-3-5-9(8)11(15-14-7)16-6-10(12)13/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZBZMZJNKAIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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